1-(3-(Allyloxy)phenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(3-(Allyloxy)phenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of functional groups, including an allyloxyphenyl group, a methylthiazolyl group, and a dihydrochromenopyrrole structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Allyloxy)phenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic synthesis. A common synthetic route might include:
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Formation of the Allyloxyphenyl Intermediate:
Starting Material: 3-hydroxybenzaldehyde
Reaction: Allylation using allyl bromide in the presence of a base such as potassium carbonate.
Conditions: Reflux in an organic solvent like acetone.
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Synthesis of the Methylthiazolyl Intermediate:
Starting Material: 2-aminothiazole
Reaction: Methylation using methyl iodide.
Conditions: Room temperature in the presence of a base like sodium hydride.
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Coupling of Intermediates:
Reaction: The allyloxyphenyl intermediate is coupled with the methylthiazolyl intermediate using a palladium-catalyzed cross-coupling reaction.
Conditions: Elevated temperature in a solvent like DMF (dimethylformamide).
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Cyclization and Final Assembly:
Reaction: The coupled product undergoes cyclization to form the dihydrochromenopyrrole core.
Conditions: Acidic or basic conditions depending on the specific cyclization mechanism.
Industrial Production Methods: Industrial production would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Allyloxy)phenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The dihydrochromenopyrrole core can be reduced to form a fully saturated chromenopyrrole.
Substitution: The thiazolyl group can undergo electrophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Use of reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Use of electrophiles like alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of saturated chromenopyrrole derivatives.
Substitution: Formation of alkylated thiazolyl derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its multiple functional groups.
Material Science: Potential use in the development of organic semiconductors or photovoltaic materials.
Biology and Medicine:
Antimicrobial Activity: The thiazole moiety is known for its antimicrobial properties.
Anticancer Research: The compound’s structure suggests potential as an anticancer agent, particularly due to the presence of the chromenopyrrole core, which is known for its cytotoxic properties.
Industry:
Dyes and Pigments: The compound can be used in the synthesis of dyes due to its conjugated system.
Pharmaceuticals: Potential use in drug development for its bioactive properties.
Mechanism of Action
The mechanism by which 1-(3-(Allyloxy)phenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects involves interaction with various molecular targets:
Molecular Targets: Enzymes involved in oxidative stress pathways, DNA intercalation sites, and microbial cell walls.
Pathways Involved: Inhibition of microbial growth through disruption of cell wall synthesis, induction of apoptosis in cancer cells through DNA damage, and antioxidant activity by scavenging free radicals.
Comparison with Similar Compounds
1-(3-(Allyloxy)phenyl)-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Lacks the 7-methyl group, which may affect its biological activity.
1-(3-(Allyloxy)phenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Lacks the 4-methyl group on the thiazole ring, potentially altering its reactivity.
Uniqueness: The presence of both the allyloxyphenyl and methylthiazolyl groups in 1-(3-(Allyloxy)phenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione provides a unique combination of reactivity and biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1-(3-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4S/c1-4-10-30-17-7-5-6-16(12-17)21-20-22(28)18-11-14(2)8-9-19(18)31-23(20)24(29)27(21)25-26-15(3)13-32-25/h4-9,11-13,21H,1,10H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGDHCDGFVDNHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC(=CS4)C)C5=CC(=CC=C5)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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